5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one
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Overview
Description
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 3-propyl-1,3-oxazolidin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of oxazolidinone derivatives with additional functional groups.
Reduction: Formation of 3-propyl-1,3-oxazolidin-2-one.
Scientific Research Applications
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-propyl-1,3-oxazolidin-2-one
- 3-Propyl-1,3-oxazolidin-2-one
Uniqueness
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate in organic synthesis .
Biological Activity
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative is being explored for its antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development.
The compound possesses a bromomethyl group that is highly reactive, facilitating nucleophilic substitution reactions. This reactivity is crucial as it allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially modulating their activity. The oxazolidinone ring can also participate in ring-opening reactions, leading to the formation of different structures with biological activity.
Mechanism of Action:
- Nucleophilic Substitution: The bromomethyl group acts as a leaving group, enabling the formation of new bonds.
- Antimicrobial Activity: Similar oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which may apply to this compound as well .
- Anticancer Potential: The ability to modify the oxazolidinone structure may lead to derivatives that exhibit cytotoxic effects against cancer cells.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit potent activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecium. The novel mechanism of action—binding selectively to the ribosomal subunit—prevents cross-resistance with other antibiotics .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
Linezolid | Staphylococcus aureus | 2.0 | |
This compound | Enterococcus faecium | TBD | |
Novel Derivative A | Streptococcus pneumoniae | 4.0 |
Antiviral and Anticancer Properties
The potential antiviral activity of this compound is under investigation. Preliminary studies suggest that modifications at the C5 position can enhance efficacy against viral targets. Additionally, compounds within this class have shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: Anticancer Activity
In a study examining various oxazolidinone derivatives, modifications on the C5 side chain led to increased cytotoxicity against human cancer cell lines. Specific derivatives demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential.
Research Applications
The versatility of this compound extends beyond antimicrobial properties:
Properties
Molecular Formula |
C7H12BrNO2 |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
5-(bromomethyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12BrNO2/c1-2-3-9-5-6(4-8)11-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
PJOXUNDNUCAFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(OC1=O)CBr |
Origin of Product |
United States |
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